molecular formula C11H14N4O3 B2622399 N-(Furan-2-ylmethyl)-4-nitro-1-propan-2-ylpyrazol-3-amine CAS No. 1429417-65-1

N-(Furan-2-ylmethyl)-4-nitro-1-propan-2-ylpyrazol-3-amine

Cat. No.: B2622399
CAS No.: 1429417-65-1
M. Wt: 250.258
InChI Key: TZUCTZQBHYRWGV-UHFFFAOYSA-N
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Description

N-(Furan-2-ylmethyl)-4-nitro-1-propan-2-ylpyrazol-3-amine is a heterocyclic compound that features a furan ring, a nitro group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Furan-2-ylmethyl)-4-nitro-1-propan-2-ylpyrazol-3-amine typically involves the reaction of furan-2-carbaldehyde with 4-nitro-1-propan-2-ylpyrazol-3-amine under specific conditions. One common method involves the use of microwave-assisted synthesis, which can enhance reaction rates and yields. The reaction is carried out in the presence of coupling reagents such as DMT/NMM/TsO− or EDC, and the products are purified by crystallization or flash chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. The use of continuous flow reactors and automated systems can improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(Furan-2-ylmethyl)-4-nitro-1-propan-2-ylpyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The furan ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Oxidized furan derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Halogenated furan derivatives.

Scientific Research Applications

N-(Furan-2-ylmethyl)-4-nitro-1-propan-2-ylpyrazol-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(Furan-2-ylmethyl)-4-nitro-1-propan-2-ylpyrazol-3-amine involves its interaction with specific molecular targets. For example, its anticancer activity is believed to be due to its ability to inhibit the epidermal growth factor receptor (EGFR), leading to the suppression of cancer cell proliferation . The compound may also interact with other cellular pathways, contributing to its overall biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Furan-2-ylmethyl)-4-nitro-1-propan-2-ylpyrazol-3-amine is unique due to its combination of a furan ring, a nitro group, and a pyrazole ring, which imparts distinct chemical and biological properties

Biological Activity

N-(Furan-2-ylmethyl)-4-nitro-1-propan-2-ylpyrazol-3-amine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has a complex structure characterized by the presence of a pyrazole ring, a furan moiety, and a nitro group. The molecular formula is C12H14N4O3C_{12}H_{14}N_{4}O_{3}, indicating its composition includes nitrogen, oxygen, carbon, and hydrogen atoms.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Enzyme Inhibition : The nitro group can participate in redox reactions, potentially inhibiting enzymes involved in oxidative stress pathways. This mechanism is crucial for compounds targeting cancer cells or inflammatory pathways.
  • Receptor Modulation : The pyrazole ring has been shown to interact with specific receptors, modulating their activity. This can lead to altered signaling pathways that are beneficial in treating diseases such as cancer or inflammation.
  • Antimicrobial Activity : Some derivatives of pyrazole compounds exhibit significant antimicrobial properties, suggesting that this compound may also possess similar activities against bacterial and fungal strains .

Antitumor Activity

Research indicates that pyrazole derivatives can inhibit various cancer-related enzymes such as BRAF(V600E) and EGFR. This compound has shown promise in preliminary studies for its potential antitumor effects. In vitro studies demonstrated significant cytotoxicity against several cancer cell lines .

Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways makes it a candidate for treating inflammatory diseases. Studies have shown that similar pyrazole derivatives can reduce pro-inflammatory cytokine production, indicating a potential therapeutic role in conditions like rheumatoid arthritis or inflammatory bowel disease .

Antimicrobial Properties

The antimicrobial activity of this compound has been evaluated against various pathogens. Initial findings suggest it may inhibit the growth of certain bacteria and fungi, although further research is necessary to fully characterize its spectrum of activity .

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key modifications that have been explored include:

Modification TypeEffect on Activity
Nitro GroupEnhances redox properties and enzyme inhibition
Furan SubstituentPotentially increases binding affinity to biological targets
Isopropyl GroupInfluences lipophilicity and cellular uptake

Case Studies

  • Antitumor Efficacy : A study evaluated the effects of various pyrazole derivatives on BRAF(V600E) mutant melanoma cells, showing that compounds similar to this compound exhibited potent inhibitory effects on cell proliferation .
  • Anti-inflammatory Research : In an experimental model of acute inflammation, derivatives were found to significantly reduce edema formation in mice, suggesting that this compound could be effective in managing inflammatory responses .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-4-nitro-1-propan-2-ylpyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O3/c1-8(2)14-7-10(15(16)17)11(13-14)12-6-9-4-3-5-18-9/h3-5,7-8H,6H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZUCTZQBHYRWGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C(=N1)NCC2=CC=CO2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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